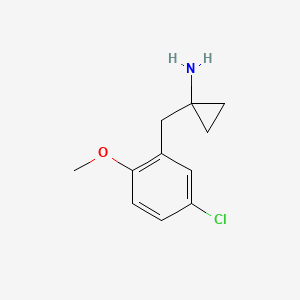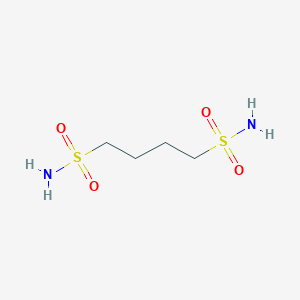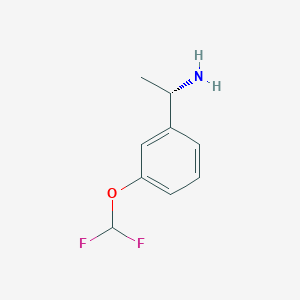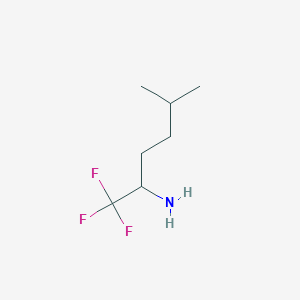
1,1,1-Trifluoro-5-methylhexan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-5-methylhexan-2-amine is an organic compound with the molecular formula C7H14F3N It is a fluorinated amine, which means it contains both fluorine atoms and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-5-methylhexan-2-amine can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with ammonia in ethanol. The halogenoalkane is heated with a concentrated solution of ammonia in a sealed tube to prevent the escape of ammonia gas . This method can produce a mixture of primary, secondary, and tertiary amines, depending on the reaction conditions and the starting materials used.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of catalytic processes and optimized reaction conditions can enhance the yield and purity of the desired product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-5-methylhexan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluoro-5-methylhexan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions, particularly those involving amine groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-5-methylhexan-2-amine involves its interaction with molecular targets and pathways in biological systems. The amine group can participate in various biochemical reactions, including enzyme catalysis and receptor binding. The fluorine atoms may enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-methylhexane: Similar structure but lacks the amine group.
5-Methylhexan-2-amine: Similar structure but lacks the fluorine atoms.
1,1,1-Trifluoro-2-hexanamine: Similar structure with different positioning of the amine group.
Uniqueness
1,1,1-Trifluoro-5-methylhexan-2-amine is unique due to the presence of both fluorine atoms and an amine group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H14F3N |
|---|---|
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
1,1,1-trifluoro-5-methylhexan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-5(2)3-4-6(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |
Clé InChI |
PSJLZCWTXCPPPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


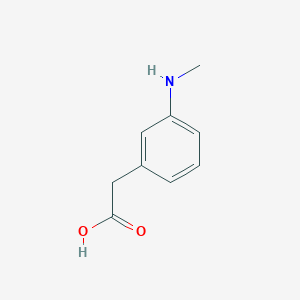
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
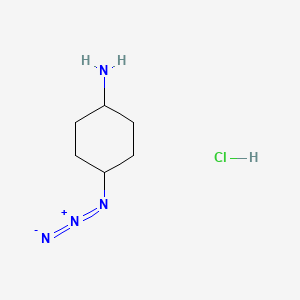
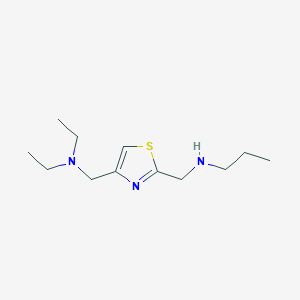

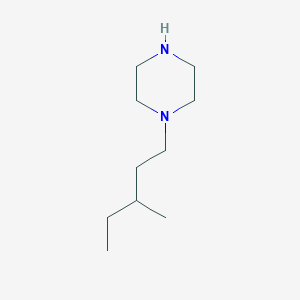
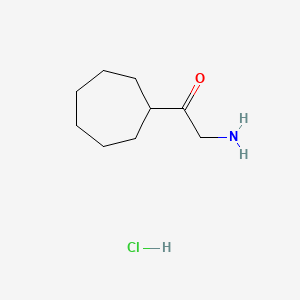
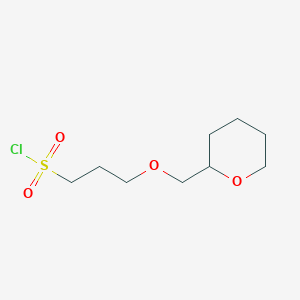
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
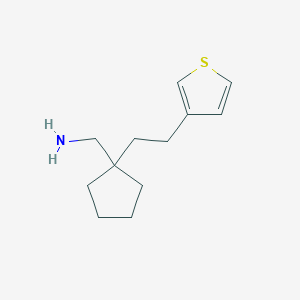
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
